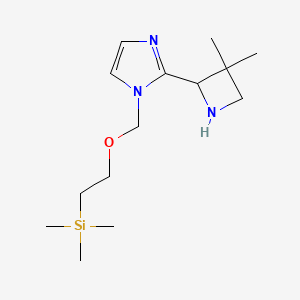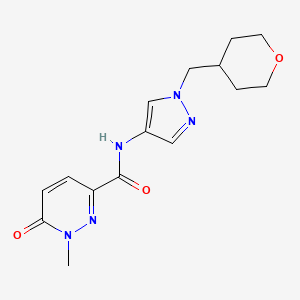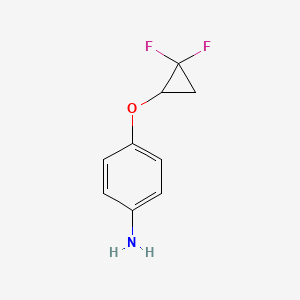
4-(2,2-Difluorocyclopropoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Difluorocyclopropoxy)aniline is a chemical compound with the CAS Number: 104949-59-9 . It has a molecular weight of 185.17 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is provided , but detailed molecular structure analysis is not available in the retrieved sources.Physical and Chemical Properties Analysis
This compound is a liquid at normal temperature . It has a molecular weight of 185.17 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Characterization of Metabolites and Compounds
- The synthesis and characterization of diclofenac metabolites, including hydroxy metabolites and acyl glucuronides, utilized advanced synthetic techniques, contributing to toxicological studies and providing insights into the drug's metabolism (Kenny et al., 2004).
- Research on introducing hydroxy groups to anilides and the phenyliodination of N-arylamides using phenyliodine(III) bis(trifluoroacetate) demonstrated efficient synthesis pathways for acetyldiarylamines and phenols (Itoh et al., 2002).
Materials Science and Polymer Chemistry
- Studies on oligo(N-phenyl-m-aniline) synthesis revealed insights into the structural and electronic properties of these compounds, providing a basis for designing novel materials with specific optical and electronic features (Ito et al., 2002).
- The chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid led to the development of soluble interpolyelectrolyte complexes with high proton and electrical conductivity, highlighting their potential in energy and sensor applications (Boeva & Sergeyev, 2014).
- Research on electrochemical synthesis of novel polymers based on dihydrothieno dioxin-linked anilines in aqueous solution revealed their application in dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Advanced Functional Materials
- Novel dendrimers incorporating 4-(n-octyloxy)aniline were synthesized, showcasing the impact of dendritic architecture on self-organization and assembly, indicating applications in organic materials and nanotechnology (Morar et al., 2018).
- Potentiometric sensors based on the inductive effect on poly(aniline) demonstrated the material's sensitivity and selectivity, offering avenues for developing non-enzymatic glucose sensors and other analytical devices (Shoji & Freund, 2001).
Propriétés
IUPAC Name |
4-(2,2-difluorocyclopropyl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)5-8(9)13-7-3-1-6(12)2-4-7/h1-4,8H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCTYIDSOQHYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)
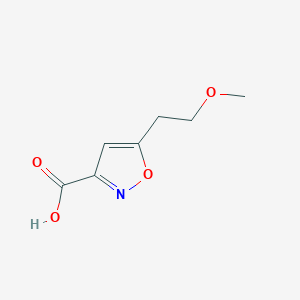
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B2977695.png)
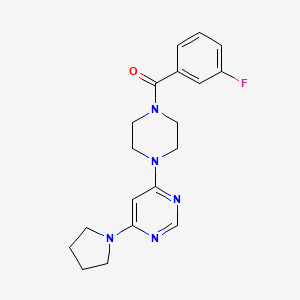
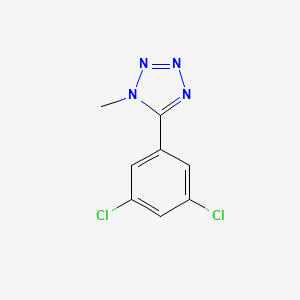
![N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
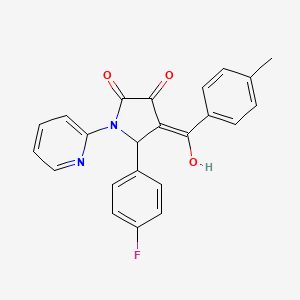
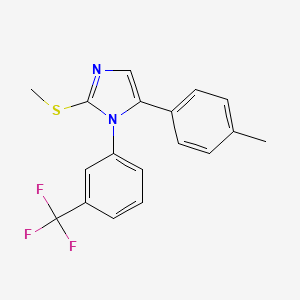
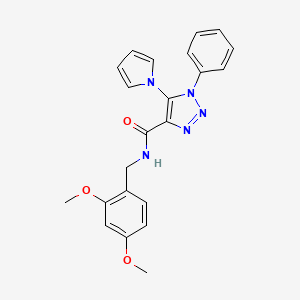
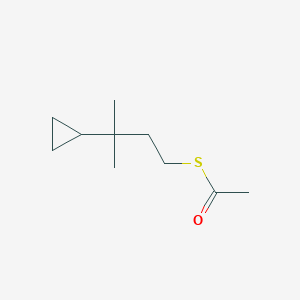
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2977709.png)
![5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977713.png)
